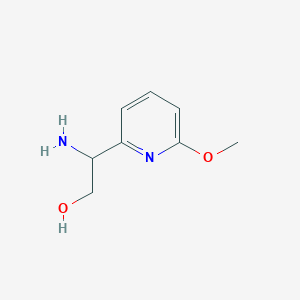

2-Amino-2-(6-methoxypyridin-2-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-amino-2-(6-methoxypyridin-2-yl)ethanol |

InChI |

InChI=1S/C8H12N2O2/c1-12-8-4-2-3-7(10-8)6(9)5-11/h2-4,6,11H,5,9H2,1H3 |

InChI Key |

SSDSJKZZMWPWHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 2 6 Methoxypyridin 2 Yl Ethanol

Retrosynthetic Analysis of the 2-Amino-2-(6-methoxypyridin-2-yl)ethanol Framework

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that form the basis for potential synthetic strategies. The primary bonds for disconnection are within the aminoethanol moiety and at the points of substitution on the pyridine (B92270) ring.

One logical approach involves disconnecting the C-C bond between the pyridine ring and the aminoethanol side chain. This leads to a 6-methoxypyridine-2-carbanion equivalent and a 2-aminoethanol cation equivalent, or more practically, a 2-formyl-6-methoxypyridine precursor.

Alternatively, disconnection of the C-N and C-O bonds of the aminoethanol group suggests a precursor such as a 2-acyl-6-methoxypyridine. This ketone could then be converted to the target amino alcohol through asymmetric reduction and amination strategies. This latter approach is often more feasible and allows for greater control of stereochemistry.

The 6-methoxy-2-aminopyridine core can be retrosynthetically disconnected to a 2,6-disubstituted pyridine precursor, such as 2,6-dihalopyridine. This allows for the sequential introduction of the methoxy (B1213986) and amino functionalities.

Classical and Modern Approaches to the Pyridine Ring System Functionalization

Nucleophilic Aromatic Substitution Strategies for Methoxylation and Amination

Nucleophilic aromatic substitution (SNA) on pyridine rings is a well-established method for introducing substituents, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack. amazonaws.comorganic-chemistry.orgyoutube.comlibretexts.orglumenlearning.comopenstax.org Starting from a readily available precursor like 2,6-dichloropyridine (B45657), a sequential substitution can be envisioned.

The reaction of 2,6-dichloropyridine with sodium methoxide (B1231860) would yield 2-chloro-6-methoxypyridine. Subsequent amination of this intermediate, for instance, using ammonia (B1221849) or a protected amine equivalent, would furnish the desired 2-amino-6-methoxypyridine (B105723) core. The conditions for such aminations can range from high-pressure reactions with ammonia to milder, metal-catalyzed processes. google.comgoogle.compsu.edu The regioselectivity of the first substitution can be influenced by the reaction conditions and the nature of the nucleophile.

A patent describes the synthesis of 2-amino-6-chloro-3-nitropyridine (B151482) via ammonolysis of 2,6-dichloro-3-nitropyridine, followed by methoxylation with sodium methoxide to give 2-amino-6-methoxy-3-nitropyridine. google.com While this involves a nitrated pyridine, the principles of sequential nucleophilic substitution are demonstrated.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| 2,6-Dichloropyridine | Sodium Methoxide | 2-Chloro-6-methoxypyridine | Ammonia | 2-Amino-6-methoxypyridine |

| 2,6-Dichloropyridine | Ammonia | 2-Amino-6-chloropyridine | Sodium Methoxide | 2-Amino-6-methoxypyridine |

Cross-Coupling Reactions in Pyridine Synthesis

Modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the functionalization of pyridine rings. organic-chemistry.orgwikipedia.orglibretexts.org Reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly relevant. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govnih.gov

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgillinois.eduresearchgate.net The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between aryl halides and amines, also using a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govnih.gov

| Starting Material | Coupling Partner 1 (Reaction) | Intermediate | Coupling Partner 2 (Reaction) | Final Product Moiety |

| 2,6-Dihalopyridine | Boronic acid/ester (Suzuki) | 2-Aryl-6-halopyridine | Amine (Buchwald-Hartwig) | 2-Aryl-6-aminopyridine |

| 2,6-Dihalopyridine | Amine (Buchwald-Hartwig) | 2-Amino-6-halopyridine | Boronic acid/ester (Suzuki) | 2-Amino-6-arylpyridine |

Stereoselective Synthesis of the Aminoethanol Moiety

The creation of the chiral center in the aminoethanol side chain is a crucial step in the synthesis of enantiomerically pure this compound. This can be achieved through various stereoselective methods.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsantiago-lab.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

Pseudoephedrine , a readily available and inexpensive amino alcohol, can be used as a chiral auxiliary. wikipedia.orgnih.govnih.govacs.orgharvard.edu It can be acylated with a pyridine-2-carboxylic acid derivative to form a pseudoephedrine amide. Deprotonation of the α-carbon followed by alkylation with a hydroxymethyl equivalent would proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the desired chiral amino alcohol.

Evans oxazolidinones are another widely used class of chiral auxiliaries. wikipedia.orgsantiago-lab.comresearchgate.netyoutube.comharvard.edu An N-acyl oxazolidinone can be prepared from a pyridine-2-carboxylic acid. The corresponding enolate can undergo a diastereoselective hydroxymethylation. Cleavage of the auxiliary would then provide the target amino alcohol.

| Chiral Auxiliary | Key Intermediate | Key Reaction | Product after Cleavage |

| Pseudoephedrine | Pseudoephedrine amide of a pyridine-2-carboxylic acid | Diastereoselective alkylation | Chiral α-hydroxy acid, then reduction to amino alcohol |

| Evans Oxazolidinone | N-acyl oxazolidinone of a pyridine-2-carboxylic acid | Diastereoselective hydroxymethylation | Chiral α-hydroxy acid, then conversion to amino alcohol |

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

A highly relevant approach is the asymmetric reductive amination of a prochiral ketone. In this case, 2-acetyl-6-methoxypyridine (B1282506) would be the key precursor. This reaction involves the in-situ formation of an imine from the ketone and an ammonia source, followed by asymmetric reduction catalyzed by a chiral transition metal complex. A study has demonstrated the highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, including 2-acetyl-6-methoxypyridine, using a Ru(OAc)₂{(S)-binap} catalyst and ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, achieving excellent enantioselectivities and yields. This would directly provide the chiral amine, which can then be reduced to the target amino alcohol.

Another strategy is the asymmetric reduction of the ketone to a chiral alcohol, followed by conversion of the hydroxyl group to an amino group with inversion of configuration, for example, via a Mitsunobu reaction with a nitrogen nucleophile. Various chiral catalysts, often based on ruthenium, rhodium, or iridium, are known to effectively reduce ketones to chiral alcohols with high enantioselectivity. dicp.ac.cnmdpi.comnih.gov

| Precursor | Reaction Type | Catalyst Type | Key Transformation |

| 2-Acetyl-6-methoxypyridine | Asymmetric Reductive Amination | Chiral Ruthenium-BINAP complex | Ketone to Chiral Amine |

| 2-Acetyl-6-methoxypyridine | Asymmetric Ketone Reduction | Chiral Ru, Rh, or Ir complex | Ketone to Chiral Alcohol |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing for the synthesis of pharmaceutical compounds. These technologies enable precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, allowing for reactions to be conducted under conditions that would be hazardous in large-scale batch reactors. nih.govpharmtech.com

For a structurally related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, a continuous flow process using a microreactor has been shown to be significantly more efficient than traditional batch synthesis. researchgate.net This continuous process allows for safer and more efficient production. researchgate.net In a comparative study, the continuous flow process demonstrated superior performance in terms of production rate. Under optimal conditions, a single microreactor operating at 160 °C could achieve a production equivalent to more than five batch reactors running at 120 °C. researchgate.net

The table below illustrates the comparative yields of 2-[methyl(pyridin-2-yl)amino]ethanol in batch versus continuous-flow processes at different temperatures and reaction/residence times.

| Process | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Batch | 120 | 240 | ~30 |

| Batch | 140 | 120 | ~40 |

| Continuous Flow | 120 | ~20 | ~25 |

| Continuous Flow | 140 | ~15 | ~45 |

| Continuous Flow | 160 | ~10 | ~60 |

This data is for the analogous compound 2-[methyl(pyridin-2-yl)amino]ethanol and is presented to illustrate the potential benefits of flow chemistry.

A key principle of green chemistry is the reduction or elimination of solvents, or the replacement of hazardous solvents with more environmentally benign alternatives. rasayanjournal.co.innih.govconicet.gov.ar Solvent-free reactions, often conducted under neat conditions, can lead to higher reaction rates, increased yields, and simplified purification processes. researchgate.net

In the synthesis of the related compound 2-[methyl(pyridin-2-yl)amino]ethanol, both batch and continuous-flow processes were successfully carried out without a solvent. researchgate.net This approach not only reduces the environmental impact associated with solvent use and disposal but can also enhance reaction efficiency. For the synthesis of other pyridine derivatives, solvent-free conditions have been shown to be effective, often in combination with techniques like microwave irradiation to accelerate the reaction. nih.gov The use of water as a solvent is another green alternative that has been successfully employed in the synthesis of some pyridine-containing molecules. acs.org

The development of a solvent-free or aqueous-based synthesis for this compound would represent a significant advancement in the sustainable production of this compound.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The optimization of reaction parameters is a critical step in developing any chemical synthesis, and it is particularly important in the context of green chemistry for maximizing efficiency and minimizing waste. Key parameters that are often optimized include temperature, reaction time, catalyst loading, and reactant concentrations.

In the flow synthesis of the analogous compound 2-[methyl(pyridin-2-yl)amino]ethanol, a study of the effects of residence time and temperature in the microreactor was conducted. The results indicated that higher temperatures and shorter residence times could lead to significantly higher yields compared to batch processing. researchgate.net The kinetic study of this reaction revealed it to be second order, providing valuable information for further optimization and scale-up. researchgate.net

The following table summarizes the effect of temperature on the yield of 2-[methyl(pyridin-2-yl)amino]ethanol in a continuous-flow microreactor.

| Temperature (°C) | Approximate Residence Time (min) | Yield (%) |

|---|---|---|

| 120 | 20 | ~25 |

| 130 | 18 | ~35 |

| 140 | 15 | ~45 |

| 150 | 12 | ~55 |

| 160 | 10 | ~60 |

This data is for the analogous compound 2-[methyl(pyridin-2-yl)amino]ethanol and is presented to illustrate the impact of reaction parameter optimization in a flow chemistry setting.

These findings underscore the importance of systematic optimization of reaction conditions. For the synthesis of this compound, a similar approach involving the screening of different temperatures, pressures (in a flow system), catalysts, and solvent conditions would be essential to develop a high-yielding and sustainable process.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 6 Methoxypyridin 2 Yl Ethanol

Reaction Pathways and Transformation Mechanisms of the Aminoethanol Group

The aminoethanol moiety is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

The primary amino group in 2-Amino-2-(6-methoxypyridin-2-yl)ethanol is susceptible to oxidation. The specific products of such reactions depend on the oxidizing agent used and the reaction conditions. For instance, oxidation of aminoalcohols by vanadium(V) ions in an acidic medium is first-order with respect to both the oxidant and the aminoalcohol. rsc.org The proposed mechanism involves the homolytic decomposition of an aminoalcohol-vanadium(V) complex, with the rate-determining step being the abstraction of a hydrogen atom from the C-H bond alpha to the hydroxyl group. rsc.org

In the context of this compound, this would lead to the formation of an α-amino radical, which could then undergo further oxidation to yield an imine or, upon hydrolysis, a ketone.

Computational studies on the oxidation of aminomethanol (B12090428) by hydroxyl radicals indicate that hydrogen abstraction from the -CH2 group is kinetically favored over abstraction from the -NH2 or -OH groups. frontiersin.org This suggests that oxidation of this compound would likely initiate at the carbon atom bearing the amino and hydroxyl groups.

The pyridine (B92270) ring, being an electron-deficient aromatic system, can be reduced under various conditions. A common method for the reduction of pyridines to piperidines is catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium. However, the conditions required can be harsh.

A milder approach for the reduction of pyridine derivatives involves the use of samarium diiodide (SmI₂) in the presence of water. clockss.org This system has been shown to effectively reduce pyridine and its derivatives to the corresponding piperidines in high yields at room temperature. clockss.org For this compound, this would result in the formation of 2-Amino-2-(6-methoxypiperidin-2-yl)ethanol. It is important to note that certain substituents on the pyridine ring can be eliminated during this process. clockss.org

The amino group of this compound can act as a nucleophile and undergo substitution reactions. For example, it can be N-alkylated or N-acylated. The transition metal-catalyzed N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, provides an environmentally benign method for forming C-N bonds, with water as the only byproduct. rsc.org

The methoxy (B1213986) group on the pyridine ring is generally less reactive towards nucleophilic substitution compared to a halogen substituent. However, under specific conditions, such as in the presence of strong nucleophiles or through metal-catalyzed processes, it may be possible to achieve substitution at this position.

Role of the Pyridine Nitrogen in Reaction Kinetics and Selectivity

The nitrogen atom in the pyridine ring has a profound influence on the reactivity of this compound. Its lone pair of electrons makes it a basic site, and its electronegativity leads to an electron-deficient aromatic ring. The basicity of the pyridine nitrogen can be tuned by substituents. The 6-methoxy group, being an electron-donating group, increases the electron density on the ring and can influence the basicity of the nitrogen atom. However, the inductive electron-withdrawing effect of the alkoxy group can decrease the basicity of the pyridine nitrogen. nih.gov This mitigated basicity can be advantageous in certain reactions that are sensitive to the basicity of the substrate. nih.gov

The position of the nitrogen atom also directs the regioselectivity of certain reactions. For instance, in electrophilic aromatic substitution, the pyridine ring is generally deactivated, and substitution, if it occurs, is favored at the 3- and 5-positions.

Protonation Equilibria and Their Influence on Reactivity

The presence of two basic centers, the amino group and the pyridine nitrogen, means that the protonation state of this compound is pH-dependent. The relative basicities of these two sites determine the order of protonation. In aminopyridines, the ring nitrogen is generally more basic than the exocyclic amino group. reddit.com Therefore, in acidic conditions, the pyridine nitrogen is expected to be protonated first.

The protonation state of the molecule significantly impacts its reactivity. For example, protonation of the pyridine nitrogen would make the ring even more electron-deficient, potentially influencing the rates of reactions involving the aminoethanol side chain. The table below shows the pKa values for pyridine and related aminopyridine derivatives, which can provide an estimate for the basicity of the functional groups in this compound.

| Compound | pKa (Conjugate Acid) |

| Pyridine | 5.23 nih.gov |

| 2-Aminopyridine | 6.86 |

| 3-Aminopyridine | 5.98 |

| 4-Aminopyridine | 9.17 |

| 2-Methoxypyridine (B126380) | 3.06 nih.gov |

Note: The pKa values for aminopyridines can vary depending on the source and experimental conditions. The value for 2-methoxypyridine highlights the electronic effect of the methoxy group on the basicity of the pyridine nitrogen.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the mechanisms of reactions involving this compound and for optimizing reaction conditions. Techniques such as stopped-flow analysis can be used to study the kinetics of bimolecular reactions, allowing for the determination of association and dissociation rate constants. nih.gov

For reactions involving this compound, the rate law can be determined by systematically varying the concentrations of the reactants and monitoring the change in concentration of a reactant or product over time. For example, in the oxidation of aminoalcohols by vanadium(V), the reaction rate is first order in both the aminoalcohol and the oxidizing agent. rsc.org

The following table outlines the general steps and expected findings from kinetic studies on a hypothetical reaction of this compound.

| Kinetic Parameter | Method of Determination | Expected Influence on Reaction Rate |

| Reaction Order | Method of initial rates; Integrated rate laws | The rate will likely show a first-order dependence on the concentration of this compound and the other reactant(s). |

| Rate Constant (k) | Plotting concentration data according to the integrated rate law | The value of k will be specific to the reaction and conditions (e.g., temperature, solvent). |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | A lower activation energy would indicate a faster reaction rate. This can be influenced by catalysts. |

| Effect of pH | Performing the reaction at different pH values | The reaction rate is expected to be pH-dependent due to the protonation equilibria of the amino and pyridine nitrogen atoms. |

Exploration of Transition States and Energy Profiles for Key Reactions

Detailed research findings and data tables concerning the transition states and energy profiles for key reactions involving this compound are not available in the reviewed scientific literature.

Spectroscopic and Diffraction Based Structural Elucidation Techniques for 2 Amino 2 6 Methoxypyridin 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol, distinct signals would be expected for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, the ethanol (B145695) backbone, and the amine and hydroxyl groups. The chemical shifts (δ) are influenced by the electron density around the proton; electronegative atoms like oxygen and nitrogen deshield adjacent protons, causing them to appear at a higher chemical shift (downfield). Spin-spin coupling between neighboring, non-equivalent protons would result in the splitting of signals, providing valuable connectivity information.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine-H3 | ~6.6-6.8 | d | ~8.0 | 1H |

| Pyridine-H4 | ~7.5-7.7 | t | ~8.0 | 1H |

| Pyridine-H5 | ~6.8-7.0 | d | ~8.0 | 1H |

| -OCH₃ | ~3.9 | s | - | 3H |

| -CH(NH₂)- | ~4.5-4.7 | t | ~6.0 | 1H |

| -CH₂OH | ~3.7-3.9 | d | ~6.0 | 2H |

| -NH₂ | ~2.0-3.0 | br s | - | 2H |

| -OH | ~3.0-4.0 | br s | - | 1H |

d = doublet, t = triplet, s = singlet, br s = broad singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at higher chemical shifts.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C2 | ~160-165 |

| Pyridine-C3 | ~110-115 |

| Pyridine-C4 | ~138-142 |

| Pyridine-C5 | ~108-112 |

| Pyridine-C6 | ~163-168 |

| -OCH₃ | ~53-58 |

| -CH(NH₂)- | ~60-65 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the tracing of the proton connectivity throughout the molecule. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of monochromatic light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, characteristic vibrational bands would be expected for the O-H (hydroxyl), N-H (amine), C-H (aliphatic and aromatic), C=N and C=C (pyridine ring), and C-O (methoxy and alcohol) bonds.

Hypothetical IR and Raman Data for this compound

| Functional Group | Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) | Weak |

| N-H (amine) | Stretching | 3300-3500 (two bands) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (aliphatic) | Stretching | 2850-3000 | Moderate |

| C=N, C=C (pyridine) | Stretching | 1580-1610, 1450-1500 | Strong |

| N-H (amine) | Bending | 1590-1650 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For this compound, the substituted pyridine ring constitutes the primary chromophore. The electronic transitions are typically π → π* and n → π*.

Hypothetical UV-Vis Data for this compound (in Ethanol)

| Electronic Transition | Hypothetical λmax (nm) |

|---|---|

| π → π* | ~220-240 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound (molar mass: 168.20 g/mol ), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 168 or 169, respectively. The fragmentation pattern would provide valuable structural clues, with characteristic losses of small neutral molecules or radicals.

Hypothetical Mass Spectrometry Data for this compound

| m/z Value | Hypothetical Fragment Identity |

|---|---|

| 169 | [M+H]⁺ (protonated molecule) |

| 151 | [M+H - H₂O]⁺ |

| 138 | [M+H - CH₂OH]⁺ |

| 123 | [M+H - H₂O - C₂H₄]⁺ or [6-methoxypyridin-2-yl-CH]⁺ |

Despite a comprehensive search for crystallographic data, no specific X-ray crystallography studies for the compound this compound or its direct derivatives were found in the available scientific literature and crystallographic databases.

Therefore, the requested section on "X-ray Crystallography for Solid-State Structure Determination" for this specific compound, including detailed research findings and data tables, cannot be generated at this time.

To provide the requested detailed analysis, single-crystal X-ray diffraction data would be required. This would typically include:

Crystal Data: Information such as the crystal system, space group, and unit cell dimensions.

Data Collection and Refinement Parameters: Details of the X-ray diffraction experiment and the process of structure solution and refinement.

Structural Parameters: Atomic coordinates, bond lengths, bond angles, and torsion angles which define the precise three-dimensional arrangement of atoms in the solid state.

Supramolecular Features: Analysis of intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

Without a published crystal structure, a detailed and accurate discussion of the solid-state structure of this compound is not possible.

Theoretical and Computational Chemistry Investigations of 2 Amino 2 6 Methoxypyridin 2 Yl Ethanol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational to the theoretical study of molecular systems. DFT has become a popular and effective method for studying structure-activity relationships due to its accuracy and efficiency. Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets such as 6-311G(d,p), are widely used to achieve a balance between computational cost and accuracy in predicting molecular properties.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 2-Amino-2-(6-methoxypyridin-2-yl)ethanol, this involves calculating the potential energy surface to find the structure with the lowest energy. This process yields critical data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for flexible molecules like this one, which has several rotatable bonds in its ethanol (B145695) and methoxy (B1213986) side chains. By mapping the potential energy surface, researchers can identify various stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's structural dynamics.

Table 1: Predicted Structural Parameters for this compound

This table presents hypothetical optimized geometric parameters calculated using the DFT/B3LYP/6-311++G(d,p) level of theory, illustrating typical results from such a study.

| Parameter | Atom Connections | Value |

|---|---|---|

| Bond Length (Å) | C(pyridine)-C(ethanol) | 1.52 |

| C(ethanol)-O(hydroxyl) | 1.43 | |

| C(ethanol)-N(amino) | 1.47 | |

| C(pyridine)-O(methoxy) | 1.36 | |

| Bond Angle (°) | O(hydroxyl)-C-N(amino) | 109.5 |

| C(pyridine)-C-N(amino) | 110.2 | |

| C(pyridine)-O-C(methoxy) | 118.5 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and requires less energy for electronic excitation, indicating higher reactivity. Conversely, a large gap implies high stability. For this compound, the HOMO is typically localized on the electron-rich methoxypyridine ring, while the LUMO may be distributed across the pyridine (B92270) and ethanol moieties.

Table 2: Calculated Frontier Molecular Orbital Properties

This table contains representative data on FMO energies, calculated to illustrate the electronic characteristics of the molecule.

| Property | Value (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -0.98 |

| Energy Gap (ΔE) | 5.17 |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and global softness (S = 1/2η). Hardness measures resistance to change in electron distribution, while softness indicates a molecule's reactivity.

To identify specific reactive sites within the molecule, local reactivity descriptors such as Fukui functions are employed. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. The function f+(r) predicts sites susceptible to nucleophilic attack (electron acceptance), while f-(r) predicts sites for electrophilic attack (electron donation). For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected sites for electrophilic attack, while certain carbon atoms on the pyridine ring might be prone to nucleophilic attack.

Table 3: Global Reactivity Descriptors

This table provides calculated values for key global reactivity descriptors derived from FMO energies.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 0.98 |

| Chemical Hardness (η) | 2.585 |

| Global Softness (S) | 0.193 |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment (e.g., solvent molecules) on a timescale of nanoseconds or longer. For this compound, MD is invaluable for exploring the full range of accessible conformations of its flexible side chains, which is crucial for understanding how it might adapt its shape to interact with other molecules.

In Silico Modeling of Molecular Interactions

Understanding how this compound interacts with other chemical species, such as biological receptors or catalysts, is a key area of computational study. Techniques like molecular docking are used to predict the preferred binding orientation and affinity of the molecule to a target protein's active site. These models rely on scoring functions that evaluate intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. The amino and hydroxyl groups of the molecule are likely to act as key hydrogen bond donors and acceptors, playing a significant role in its binding interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. Although there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to a reliable assignment of spectral bands. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Comparing these predicted spectra with experimental data serves as a critical validation of the computational model. A strong correlation between theoretical and experimental results confirms that the calculated geometry and electronic structure are accurate representations of the real molecule.

Table 4: Comparison of Predicted and Experimental Vibrational Frequencies

This table presents a hypothetical comparison of key IR vibrational modes, illustrating the validation process.

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3450 | 3400 |

| N-H Stretch | Amino | 3350, 3280 | 3310, 3250 |

| C-H Stretch (aromatic) | Pyridine Ring | 3080 | 3065 |

| C-O Stretch | Methoxy Ether | 1255 | 1245 |

Therefore, the detailed research findings and data tables requested for the section "5.5. Investigation of Non-Linear Optical Properties" cannot be provided at this time. Scientific literature focusing on the theoretical NLO characteristics, such as hyperpolarizabilities and polarizabilities, of this particular molecule is not available in the public domain based on the conducted search.

Further research in the field of computational chemistry and materials science may be required to elucidate the non-linear optical properties of this compound.

Applications of 2 Amino 2 6 Methoxypyridin 2 Yl Ethanol As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol, containing both nucleophilic amine and hydroxyl groups, positions it as a promising precursor for the synthesis of various complex heterocyclic systems. Amino alcohols are well-established starting materials in the construction of nitrogen- and oxygen-containing rings.

Potential Synthetic Routes:

Oxazines and Morpholines: The 1,2-amino alcohol functionality allows for cyclization reactions. For instance, reaction with aldehydes or ketones could lead to the formation of oxazolidine rings. Dehydration of the amino alcohol can, under certain conditions, lead to aziridines, which are highly reactive intermediates for further transformations. Furthermore, reaction with a dielectrophile could be employed to construct six-membered rings like morpholines.

Fused Pyridine (B92270) Systems: The pyridine nitrogen and the amino group can participate in cyclization reactions to form fused bicyclic systems. For example, reactions with α,β-unsaturated carbonyl compounds or other appropriate bifunctional reagents could lead to the formation of indolizidine or quinolizidine-type cores, which are prevalent in natural product chemistry.

Multi-component Reactions: The compound can serve as a component in multi-component reactions (MCRs) to generate molecular diversity. For example, its amino group can react in Ugi or Passerini-type reactions, incorporating the methoxypyridine moiety into a larger, more complex scaffold in a single step.

While direct examples involving this compound are scarce, the synthesis of substituted pyridines from other amino alcohols has been demonstrated, showcasing the utility of this class of compounds in building N-heterocycles. researchgate.net Similarly, other pyridine derivatives serve as key precursors in the synthesis of a wide array of biologically active molecules and drugs. researchgate.netbeilstein-journals.org

Role in Multi-Step Organic Synthesis Pathways

In multi-step synthesis, intermediates that offer handles for sequential, selective modification are highly valued. The distinct reactivity of the amine, hydroxyl, and pyridine groups in this compound allows it to function as a versatile intermediate.

Key Synthetic Roles:

Introduction of the Pyridine Moiety: This compound can be used to introduce the 6-methoxypyridin-2-yl group into a target molecule. This is significant as the pyridine ring is a common feature in many pharmaceuticals. beilstein-journals.org

Chiral Ligand Synthesis: If used in its enantiomerically pure form, it can serve as a building block for chiral ligands used in asymmetric catalysis. The bidentate N,O-ligation available from the pyridine nitrogen and the hydroxyl group is a common motif in such ligands.

Pharmaceutical Intermediates: Analogous compounds, such as 2-[methyl(pyridin-2-yl)amino]ethanol, are known intermediates in the synthesis of pharmaceuticals. For example, this related compound is an intermediate in the synthesis of the diabetes drug Rosiglitazone. researchgate.net This highlights the potential role of this compound as an intermediate in medicinal chemistry programs.

The synthesis of 6-Chloro-5-methylpyridin-2-amine, another substituted pyridine, as a key intermediate for the drug Lumacaftor, further illustrates the importance of functionalized pyridines in pharmaceutical manufacturing. researchgate.net

Derivatization Strategies for Expanding Chemical Space

To explore the structure-activity relationships (SAR) of a lead compound in drug discovery, chemists often create libraries of related molecules through derivatization. This compound offers multiple points for such modification, allowing for a systematic expansion of the chemical space.

Derivatization of Functional Groups:

N-Acylation/Alkylation: The primary amino group can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated via reductive amination to form secondary or tertiary amines. This allows for the introduction of a wide variety of substituents to probe for improved biological activity or physical properties.

O-Alkylation/Esterification: The hydroxyl group can be converted into ethers or esters. Esterification with various carboxylic acids or O-alkylation can modify the molecule's polarity and lipophilicity.

Modification of the Pyridine Ring: While more challenging, the pyridine ring itself can be modified. The methoxy (B1213986) group could potentially be demethylated to a pyridone, or the ring could undergo electrophilic substitution if sufficiently activated, although such reactions on pyridines can be difficult.

General methods for the derivatization of amino acids and amines, for instance with reagents like o-phthaldialdehyde (OPA), are well-established for analytical purposes and demonstrate the high reactivity of the amino group. researchgate.net High-yield enzymatic cascades have also been developed for the synthesis of enantiopure 1,2-amino alcohols, which can then be derivatized. acs.orgnih.gov

Utilization in the Construction of Functional Organic Materials

Functional organic materials are designed to have specific electronic, optical, or physical properties. The incorporation of heterocyclic units like pyridine is a common strategy in the design of such materials.

Potential Applications in Materials Science:

Polymer Synthesis: The bifunctional nature of this compound makes it a potential monomer for polymerization. For example, it could be used to synthesize polyamides or polyurethanes through reactions involving its amino and hydroxyl groups. The pyridine moiety pendant to the polymer backbone could then be used to coordinate metal ions or tune the material's electronic properties.

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are used in the development of materials for OLEDs. For instance, functional pyrene-pyridine derivatives have been synthesized and studied as hole-transporting materials. nih.gov The pyridine unit in these materials often acts as an electron-accepting group. The structure of this compound could serve as a foundational block for more complex structures with applications in organic electronics.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the N,O-amino alcohol functionality provide potential coordination sites for metal ions. This makes the molecule a candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). acs.org MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis.

The synthesis of various pyridine derivatives highlights their broad utility as precursors for a range of applications, from pharmaceuticals to materials science. researchgate.netmdpi.com

Coordination Chemistry and Metal Complexation Involving 2 Amino 2 6 Methoxypyridin 2 Yl Ethanol

Ligand Design Principles and Coordination Modes of Pyridyl-Aminoethanol Scaffolds

Pyridyl-aminoethanol scaffolds, such as 2-Amino-2-(6-methoxypyridin-2-yl)ethanol, are prized in ligand design due to their inherent structural and electronic features that facilitate effective coordination with a variety of metal ions. The design principles of these ligands are rooted in the synergistic combination of a soft pyridine (B92270) nitrogen donor and a hard amino-alcohol moiety within a flexible ethyl backbone. This arrangement allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring upon coordination to a metal center. purdue.edu

The pyridine ring, an aromatic heterocycle, provides a π-acceptor character, which can influence the electronic properties of the resulting metal complex. The substituent on the pyridine ring, in this case, the methoxy (B1213986) group at the 6-position, can further modulate the ligand's electronic and steric properties. The electron-donating nature of the methoxy group can enhance the basicity of the pyridine nitrogen, thereby strengthening the metal-ligand bond.

The amino and hydroxyl groups of the ethanolamine (B43304) fragment offer additional coordination sites. The amino group typically acts as a strong σ-donor. The hydroxyl group can either remain protonated or be deprotonated to form an alcoholato ligand, which can bridge between two metal centers or coordinate to a single metal ion. This versatility in coordination modes allows for the formation of a diverse range of metal complexes with varying nuclearity and geometry.

The primary coordination modes for this compound are anticipated to be as a bidentate N,N-donor ligand, utilizing the pyridine and amino nitrogens, or as a bidentate N,O-donor ligand, involving the pyridine nitrogen and the deprotonated hydroxyl oxygen. The flexible ethyl linker between the pyridine ring and the aminoethanol group allows the ligand to adapt to the preferred coordination geometry of different metal ions, which can range from square planar and tetrahedral to octahedral. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through straightforward and well-established methodologies in coordination chemistry. A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

The general synthetic procedure would entail dissolving this compound in a solvent such as ethanol (B145695), methanol, or acetonitrile. To this solution, a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper(II), nickel(II), cobalt(II), or zinc(II)) in the same or a compatible solvent is added. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the complex formation. The resulting metal complex may precipitate out of the solution upon formation or can be isolated by slow evaporation of the solvent. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to potentially isolate complexes with different coordination numbers and geometries. nih.gov

Characterization of the newly synthesized metal complexes is crucial to determine their composition, structure, and properties. Standard analytical techniques employed for this purpose include:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.

The following interactive table summarizes the expected outcomes from the characterization of a hypothetical metal complex, [M(L)₂]X₂, where L is this compound and X is an anion.

| Characterization Technique | Expected Observation for [M(L)₂]X₂ | Information Gained |

| Elemental Analysis | Experimental percentages of C, H, N, and M match calculated values. | Confirms the empirical formula and stoichiometry. |

| Molar Conductivity | Value consistent with a 1:2 electrolyte in a suitable solvent. | Indicates the charge of the complex ion. |

| Magnetic Susceptibility | Paramagnetic for open-shell metal ions (e.g., Cu(II), Ni(II), Co(II)). | Provides insight into the electronic configuration of the metal center. |

| Thermogravimetric Analysis | Weight loss corresponding to the loss of solvent molecules or ligand decomposition at specific temperatures. | Determines thermal stability and composition. |

Spectroscopic and Structural Studies of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the coordination environment around the metal ion and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: Coordination of this compound to a metal ion is expected to cause noticeable shifts in the vibrational frequencies of its functional groups. The stretching vibration of the pyridine ring (ν(C=N)) is anticipated to shift to a higher frequency upon coordination due to the donation of electron density from the nitrogen to the metal. Similarly, the N-H and O-H stretching and bending vibrations of the aminoethanol moiety would be altered upon complexation. The appearance of new bands in the far-IR region can be attributed to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of coordination. up.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites (the pyridine ring and the aminoethanol group) are expected to be significantly affected upon complexation. For paramagnetic complexes, the NMR signals are often broadened, but can still provide useful information about the structure and magnetic properties.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide insights into the geometry of the coordination sphere and the nature of the electronic transitions. For transition metal complexes, d-d transitions and charge-transfer bands (ligand-to-metal or metal-to-ligand) are typically observed. The position and intensity of these bands are characteristic of the metal ion and its coordination environment.

The table below summarizes the expected spectroscopic data for a hypothetical metal complex of this compound.

| Spectroscopic Technique | Expected Spectral Feature | Interpretation |

| IR Spectroscopy | Shift in pyridine ring vibrations; changes in N-H and O-H bands; new bands in far-IR. | Confirmation of coordination through pyridine N and amino/hydroxyl groups. |

| NMR Spectroscopy (for diamagnetic complexes) | Downfield or upfield shifts of protons and carbons near coordination sites. | Elucidation of the solution-state structure. |

| UV-Vis Spectroscopy | Appearance of d-d and/or charge-transfer bands. | Information on the coordination geometry and electronic structure. |

| X-ray Crystallography | Precise bond lengths and angles. | Definitive solid-state structure and coordination mode. |

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from pyridyl-aminoethanol ligands have shown promise as catalysts in a variety of organic transformations. The combination of a pyridine ring and an amino-alcohol functionality can create a chiral environment around the metal center, making these complexes attractive for asymmetric catalysis. researchgate.net

Potential catalytic applications for metal complexes of this compound could include:

Polymerization Reactions: Similar to other amino-pyridine iron(II) complexes, these could potentially catalyze the polymerization of olefins like styrene. nsf.gov The electronic and steric properties of the ligand can influence the activity of the catalyst and the properties of the resulting polymer.

Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes with related ligands have been investigated for the hydrogenation of ketones and other unsaturated compounds. The amino and hydroxyl groups can participate in the catalytic cycle, for example, through proton transfer steps. researchgate.net

Oxidation Reactions: Manganese, iron, and copper complexes are known to catalyze various oxidation reactions. The redox-active nature of these metals, coupled with the stabilizing effect of the ligand, could lead to efficient and selective oxidation catalysts.

Henry Reaction: Copper, cobalt, nickel, and manganese complexes with related amino-pyridine ligands have been shown to catalyze the Henry reaction (nitroaldol reaction), which is a carbon-carbon bond-forming reaction. ias.ac.in

Intermolecular Interactions and Molecular Recognition Studies of 2 Amino 2 6 Methoxypyridin 2 Yl Ethanol

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is expected to be a dominant force in the supramolecular assembly of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol due to the presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (the nitrogen atom of the pyridine (B92270) ring, the oxygen of the methoxy (B1213986) group, and the hydroxyl oxygen). nih.govnih.gov The interplay of these groups can lead to the formation of intricate one-, two-, or three-dimensional networks in the solid state.

In similar amino alcohol systems, it has been observed that the protonated amino group (–NH3+) and the hydroxyl group (–OH) are proficient hydrogen bond donors, while the carboxylate group is a primary acceptor. nih.govnih.gov In the case of this compound, in its neutral form, the –NH2 and –OH groups will act as donors. The pyridine nitrogen and the methoxy and hydroxyl oxygens will serve as acceptors. This can result in various hydrogen bonding motifs, such as chains or rings, which are common in the crystal structures of small organic molecules. nih.govnih.gov

The formation of specific hydrogen-bonded synthons, which are reliable and predictable patterns of hydrogen bonds, is a key aspect of crystal engineering. For this compound, several heterosynthons can be postulated, including N–H···N(pyridine), N–H···O(hydroxyl), N–H···O(methoxy), O–H···N(pyridine), O–H···O(hydroxyl), and O–H···O(methoxy). The relative strengths and geometric preferences of these interactions will dictate the final supramolecular architecture. Studies on related amino alcohol salts have demonstrated the prevalence of NH3+∙∙∙−OOC heterosynthons, indicating a strong preference for charge-assisted hydrogen bonds. nih.govnih.gov While our subject compound is neutral, the principles of hydrogen bond directionality and hierarchy will still apply.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Expected Strength |

| -OH | N (pyridine) | O–H···N | Strong |

| -OH | O (hydroxyl) | O–H···O | Moderate to Strong |

| -OH | O (methoxy) | O–H···O | Moderate |

| -NH₂ | N (pyridine) | N–H···N | Moderate |

| -NH₂ | O (hydroxyl) | N–H···O | Moderate |

| -NH₂ | O (methoxy) | N–H···O | Weak to Moderate |

This table presents hypothetical interactions based on known principles of hydrogen bonding.

Pi-Stacking and Aromatic Interactions

The 6-methoxypyridin-2-yl ring in the molecule introduces the possibility of π-stacking interactions, which are non-covalent interactions between aromatic rings. wikipedia.orglibretexts.org These interactions are crucial in the stabilization of crystal packing and in molecular recognition phenomena. The nature of π-stacking can be influenced by the electronic properties of the aromatic ring. The methoxy group, being an electron-donating group, will increase the electron density of the pyridine ring, which could influence its stacking geometry and energy.

The interaction energy of π-stacking is typically in the range of 2-10 kJ/mol, which is weaker than strong hydrogen bonds but still significant in determining molecular conformation and assembly. The presence of the methoxy substituent can modulate this interaction energy. Computational studies on substituted aromatic rings have shown that electron-donating groups can either strengthen or weaken the stacking interaction depending on the relative orientation of the rings.

Computational Approaches to Binding Affinity and Specificity with Non-Biological Targets

Computational chemistry provides powerful tools to predict and analyze the binding of a molecule to a target. nih.gov For this compound, molecular docking and molecular dynamics simulations could be employed to investigate its binding affinity and specificity towards various non-biological targets, such as synthetic receptors or material surfaces.

These computational methods can calculate the binding free energy, which is a measure of the strength of the interaction between the molecule (ligand) and its target (host). The binding energy is composed of contributions from various intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties. The specific functional groups of this compound would play distinct roles in the binding process. The amino and hydroxyl groups can form specific hydrogen bonds with complementary functional groups on a target, while the methoxypyridine ring can engage in π-stacking and hydrophobic interactions.

For instance, a hypothetical docking study could reveal the preferred binding pose of the molecule within a cyclodextrin (B1172386) cavity, a common synthetic receptor. The calculations would likely show the pyridine ring positioned within the hydrophobic interior of the cyclodextrin, stabilized by van der Waals forces, with the amino and hydroxyl groups forming hydrogen bonds with the hydroxyl rims of the cyclodextrin.

Table 2: Illustrative Calculated Contributions to Binding Energy with a Hypothetical Host

| Interaction Type | Estimated Energy Contribution (kJ/mol) |

| Hydrogen Bonding | -15 to -25 |

| π-Stacking/Aromatic | -5 to -15 |

| Van der Waals | -10 to -20 |

| Electrostatic | -5 to -10 |

| Desolvation Penalty | +10 to +20 |

| Total Binding Energy | -25 to -50 |

These values are for illustrative purposes and would be determined through specific computational simulations.

Solvation Effects on Molecular Behavior and Self-Association

The behavior of this compound in solution is significantly influenced by the solvent. The solubility and the extent of self-association are dependent on the balance between solute-solute, solute-solvent, and solvent-solvent interactions. In polar protic solvents like water or ethanol (B145695), the amino and hydroxyl groups can form strong hydrogen bonds with the solvent molecules, leading to good solubility.

In less polar or aprotic solvents, the propensity for self-association through intermolecular hydrogen bonding between molecules of this compound would likely increase. This is because the solute-solute hydrogen bonds would be more favorable than the weaker interactions with the solvent. This self-association could lead to the formation of dimers, oligomers, or even larger aggregates in solution.

The solvation of the methoxypyridine ring also plays a role. In aqueous solutions, the hydrophobic effect would drive the aromatic rings to associate with each other to minimize their contact with water, further promoting self-association. Conversely, in aromatic solvents, favorable π-π interactions between the solute and solvent could disrupt self-association. Spectroscopic techniques such as NMR and UV-Vis can be used to study these solvation and self-association phenomena by monitoring changes in chemical shifts or absorption spectra as a function of concentration and solvent composition.

Table 3: Expected Solubility and Self-Association Behavior in Different Solvents

| Solvent Type | Predominant Interactions | Expected Solubility | Tendency for Self-Association |

| Polar Protic | Solute-solvent hydrogen bonding | High | Low |

| Polar Aprotic | Dipole-dipole, weaker H-bonds | Moderate | Moderate |

| Nonpolar Aprotic | van der Waals, π-stacking | Low | High |

| Aromatic | π-stacking with solvent | Moderate to High | Low to Moderate |

This table provides a qualitative prediction based on general principles of solvation.

Future Research Directions and Outlook for 2 Amino 2 6 Methoxypyridin 2 Yl Ethanol

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

While established methods for the synthesis of pyridinyl amino alcohols exist, future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign synthetic pathways for 2-Amino-2-(6-methoxypyridin-2-yl)ethanol. A significant focus will be on the principles of green chemistry to minimize the environmental footprint of its production.

Key areas for exploration include:

Catalytic Innovations: The development of novel catalysts, including biocatalysts and nanocatalysts, could lead to higher yields and selectivity under milder reaction conditions.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processes, such as improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net

Alternative Solvents: Research into the use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the reliance on volatile and hazardous organic solvents. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that will be a central goal. mdpi.com

| Sustainable Approach | Potential Advantages | Relevant Research Area |

| Biocatalysis | High selectivity, mild conditions, biodegradable | Enzyme engineering |

| Flow Chemistry | Enhanced safety, scalability, process control | Microreactor technology researchgate.net |

| Green Solvents | Reduced environmental impact, improved safety | Supercritical fluids, ionic liquids rasayanjournal.co.in |

| Atom-Economical Reactions | Waste reduction, increased efficiency | Multicomponent reactions |

This table is interactive. Click on the headers to sort.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry and molecular modeling are powerful tools for gaining deeper insights into the properties and reactivity of this compound. Future research will increasingly leverage these techniques for predictive purposes, accelerating the discovery and development of new applications.

Promising computational approaches include:

Density Functional Theory (DFT): DFT calculations can provide valuable information about the electronic structure, molecular geometry, and spectroscopic properties of the compound, aiding in the prediction of its reactivity and potential interactions. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR modeling can be employed to establish correlations between the molecular structure of this compound and its physicochemical properties. researchgate.net

Molecular Docking: For potential pharmaceutical applications, molecular docking simulations can predict the binding affinity and interaction modes of the compound with biological targets. nih.gov

Development of this compound-Derived Materials with Unique Properties

The versatile functional groups of this compound make it an attractive building block for the synthesis of novel materials with tailored properties.

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen and the amino and hydroxyl groups can act as ligands for the construction of MOFs. universityofgalway.ie These materials have potential applications in gas storage, catalysis, and sensing. researchgate.net

Polymers: The compound can be used as a monomer or a functionalizing agent in the synthesis of polymers. For instance, pyridinyl ethanol (B145695) derivatives have been used as protecting groups in the synthesis of functional polymers. rsc.org

Coordination Polymers: The ability of the pyridine and amino groups to coordinate with metal ions can be exploited to create coordination polymers with interesting magnetic, optical, or electronic properties. acs.org

| Material Class | Potential Functional Groups Utilized | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Pyridine N, Amino N, Hydroxyl O | Gas storage, catalysis, sensing universityofgalway.ieresearchgate.net |

| Functional Polymers | Amino group, Hydroxyl group | Drug delivery, specialty coatings rsc.org |

| Coordination Polymers | Pyridine N, Amino N | Molecular magnets, luminescent materials acs.org |

This table is interactive. Click on the headers to sort.

Fundamental Mechanistic Studies of Unexplored Reactions and Transformations

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in organic synthesis and materials science. Future research should aim to elucidate the mechanisms of its known reactions and explore new chemical transformations.

Areas for mechanistic investigation include:

Asymmetric Catalysis: Given its chiral nature, the compound and its derivatives could serve as ligands in asymmetric catalysis. Mechanistic studies would be vital for optimizing catalyst performance.

Ring-Opening Reactions: Investigations into the conditions that could lead to the opening of the pyridine ring could unveil novel synthetic pathways to other heterocyclic systems.

Oxidation and Reduction Reactions: A systematic study of the oxidation and reduction of the different functional groups would provide a more complete picture of its chemical behavior.

Complexation Reactions: Detailed studies on its coordination chemistry with various metal ions will be essential for the rational design of new catalysts and materials. nih.gov

A comprehensive exploration of these future research directions will undoubtedly unlock the full potential of this compound, paving the way for new discoveries and applications across various scientific disciplines.

Q & A

Q. What are common synthetic routes for 2-Amino-2-(6-methoxypyridin-2-yl)ethanol, and how can reaction conditions be optimized?

Methodological Answer: A typical synthetic route involves reductive amination or hydrogenation of azide intermediates. For example, 2-azido-2-(heteroaryl)ethanol derivatives can be reduced using hydrogen gas in the presence of palladium catalysts (e.g., Pd/C) to yield the target amine . Optimization includes degassing solvents (e.g., ethanol) via freeze-pump-thaw cycles to prevent side reactions and using controlled hydrogen flow rates. Reaction monitoring via TLC (e.g., hexanes/EtOAc 3:1) ensures completion. Pyridine-based precursors (e.g., 6-methoxypyridin-2-yl derivatives) are critical starting materials .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

- NMR Spectroscopy: and NMR confirm regiochemistry and substituent positions (e.g., methoxy group at C6 of pyridine) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and detects isotopic patterns.

- Elemental Analysis: Matches calculated vs. experimental C/H/N/O percentages (e.g., ±0.3% tolerance) .

- HPLC: Purity assessment (e.g., ≥95% by area normalization) with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during X-ray structure determination?

Methodological Answer:

- Data Collection: Use high-intensity synchrotron radiation for weakly diffracting crystals.

- Software Tools: SHELXL or SHELXS for structure solution and refinement, particularly for small molecules with twinning or disorder .

- Crystal Handling: Rapid cooling (e.g., liquid N) minimizes decomposition. For hygroscopic crystals, use oil-coated loops or inert atmospheres .

- Validation: Check R-factors (e.g., R < 0.05) and residual electron density maps to confirm atomic positions .

Q. What strategies are recommended for analyzing biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, the aminoethanol moiety may form hydrogen bonds with catalytic residues (e.g., Gln215 in collagenase) .

- IC Assays: Perform dose-response curves (e.g., 0.1–100 µM) with fluorogenic substrates. Compare Gibbs free energy values (e.g., ΔG = -6.5 kcal/mol) to assess affinity .

- Competitive Binding Experiments: Use radiolabeled ligands (e.g., -labeled analogs) to quantify displacement in receptor studies .

Q. How should researchers resolve contradictions in solubility or stability data across studies?

Methodological Answer:

- Solubility Profiling: Test in multiple solvents (e.g., DMSO, water, ethanol) under controlled pH and temperature. For example, discrepancies may arise from hydrate vs. anhydrous forms .

- Stability Studies: Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the methoxy group or oxidation of the ethanolamine chain can alter stability .

- Reference Standards: Cross-validate with certified materials (e.g., USP-grade reagents) to rule out batch variability .

Q. What methodologies are effective for resolving enantiomers and confirming stereochemical purity?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases. Retention time differences ≥1.5 min indicate enantiomeric separation .

- Circular Dichroism (CD): Compare CD spectra to known chiral analogs (e.g., (S)- vs. (R)-configurations) .

- Crystallographic Refinement: Assign absolute configuration via Flack or Hooft parameters in X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.